1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals. This specific compound features a methoxybutenyl group attached to the benzotriazole ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 2-methoxybut-3-en-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactors can enhance the yield and purity of the product by providing precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The methoxybutenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the methoxybutenyl group can be reduced to form saturated derivatives.
Substitution: The benzotriazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated benzotriazole derivatives.
Scientific Research Applications
1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with cellular proteins, affecting their function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1H-1,2,3-Benzotriazole: The parent compound without the methoxybutenyl group.
2-Methyl-1H-1,2,3-benzotriazole: A methyl-substituted derivative.
4-Methoxy-1H-1,2,3-benzotriazole: A methoxy-substituted derivative.
Uniqueness: 1-(2-Methoxybut-3-en-2-yl)-1H-1,2,3-benzotriazole is unique due to the presence of the methoxybutenyl group, which can impart distinct chemical reactivity and physical properties compared to other benzotriazole derivatives. This unique structure may enhance its effectiveness as a corrosion inhibitor or UV stabilizer and provide novel biological activities.
Properties
IUPAC Name |
1-(2-methoxybut-3-en-2-yl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-4-11(2,15-3)14-10-8-6-5-7-9(10)12-13-14/h4-8H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZPJEUWAPBXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(N1C2=CC=CC=C2N=N1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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